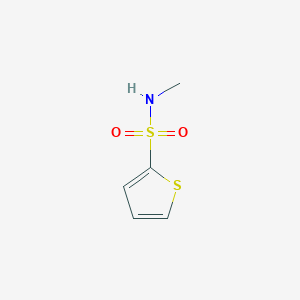

N-methylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methylthiophene-2-sulfonamide” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 2-Thiophenesulfonyl chloride and Methylamine . Additionally, sulfonimidates, which are organosulfur(VI) species, have been synthesized from sulfur(II), sulfur(IV), and sulfur(VI) reagents .

Molecular Structure Analysis

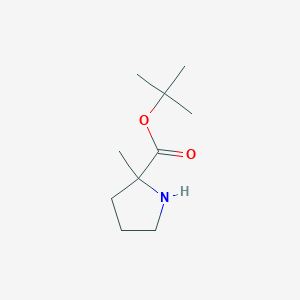

The molecular weight of “this compound” is 178.26 . Its IUPAC name is N-methyl-1H-1lambda3-thiophene-2-sulfonamide . The InChI code is 1S/C5H8NO2S2/c1-6-10(7,8)5-3-2-4-9-5/h2-4,6,9H,1H3 .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Electrochemical Detection

N-methylthiophene-2-sulfonamide derivatives have applications in electrochemical detection. For example, sulfonamide compounds can be detected using electrodes coated with polymers like poly(3-methylthiophene). Such applications are useful in veterinary and other fields for detecting various sulfonamide compounds in mixtures (Msagati & Ngila, 2002).

Antiproliferative Agents

A series of this compound derivatives have been synthesized and shown to have antiproliferative activity against various cancer cell lines. These compounds have been evaluated for their efficacy in inhibiting the growth of cancer cells, presenting potential applications in cancer treatment (Pawar, Pansare, & Shinde, 2018).

Endothelin Receptor Antagonists

Certain derivatives of this compound, such as 2-aryloxycarbonylthiophene-3-sulfonamides, have been identified as potent and selective antagonists of the endothelin receptor. These compounds hold potential for therapeutic applications in conditions where endothelin receptor modulation is beneficial (Raju et al., 1997).

Nuclear Medicine and Molecular Imaging

In nuclear medicine, this compound derivatives are explored in the context of rhenium complexes. These complexes are investigated for their potential in therapeutic radiopharmaceuticals, particularly focusing on the nitride core, [ReN]2+. The research aims to develop anionic complexes with aromatic and fluorescent groups in the sulfonamide substituent, facilitating their use in molecular imaging and therapeutic applications (Perils et al., 2017).

Environmental Protection

This compound and its derivatives have applications in environmental protection. For instance, studies have examined the extraction of sulfides from fluids using organic solvents, which could have significant implications for reducing environmental pollution (Li et al., 2020).

Sulfonic Acid Production

The action of sulfuric acid on methylthiophene compounds, including those related to this compound, can lead to the production of sulfonic acids. These acids have various applications in chemical synthesis and industrial processes (Rodionov & Polunina, 1955).

Desulfurization Processes

Derivatives of this compound are involved in desulfurization mechanisms, particularly in the context of coal-based compounds and fuels. Understanding these mechanisms is crucial for environmental protection and energy production (Zhang et al., 2019).

Safety and Hazards

“N-methylthiophene-2-sulfonamide” is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

N-Methylthiophene-2-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides generally act by inhibiting bacterial dna synthesis . They achieve this by competitively inhibiting dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is a coenzyme required for the synthesis of purines, thymidylic acid, and certain amino acids . This disruption of the folic acid pathway leads to a decrease in bacterial DNA synthesis and ultimately inhibits bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed from the gastrointestinal tract and are distributed throughout body tissues and fluids . They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The inhibition of bacterial DNA synthesis by this compound leads to a decrease in bacterial growth and reproduction . This makes it potentially useful in the treatment of bacterial infections .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of bacterial resistance can reduce its effectiveness . Additionally, its biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .

Propriétés

IUPAC Name |

N-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c1-6-10(7,8)5-3-2-4-9-5/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIGHRXLNNYNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2439952.png)

![(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2439953.png)

![4-(4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2439960.png)

![2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2439961.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate](/img/structure/B2439962.png)

![N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2439964.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide](/img/structure/B2439966.png)